

Quantitative Data on Digallic Acid Bioactivity

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Compound Focus: Digallic Acid

CAS No.: 536-08-3

Cat. No.: S526080

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The table below summarizes key IC50 values and related quantitative data for **digallic acid** from recent research, which is essential for your reference materials.

Assay/Target	Reported IC50 Value	Experimental Context & Notes
E. coli DNA Gyrase Inhibition	1.9 - 2 μ M [1]	Values obtained via a supercoiling-dependent fluorescence quenching (SDFQ) assay (1.9 μ M) and a gel-based assay (2 μ M) [1].
E. coli DNA Gyrase ATPase	Ki = 347 nM [1]	Digallic acid acts as a competitive inhibitor of the ATPase activity of DNA gyrase [1].
E. coli Topoisomerase IV	7.3 - 8 μ M [1]	Values obtained via SDFQ (7.3 μ M) and gel-based (8 μ M) assays, showing dual-targeting potential [1].
Anti-Proliferative Activity (TK6 cells)	8.5 μ g/ml [2]	Concentration noted to inhibit proliferation of human lymphoblastoid TK6 cells [2].
Moloney Murine Leukemia Virus Reverse Transcriptase	~90% inhibition at 0.5 μ g/ml [3]	Reported as percentage inhibition at a single concentration; a full IC50 was not provided.

Detailed Experimental Protocols

Here are the methodologies for key assays, which you can adapt into step-by-step troubleshooting guides.

Protocol 1: Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay for DNA Gyrase

This assay, used to determine the IC₅₀ values for DNA gyrase and topoisomerase IV, relies on the principle that supercoiling of a fluorescently-labeled plasmid (pAB1_FL905) quenches fluorescence intensity. An inhibitor prevents supercoiling, thus maintaining a high fluorescence signal [1].

Key Steps:

- **Reaction Setup:** Incubate DNA gyrase with the fluorescently-labeled plasmid in the presence of ATP and a reaction buffer.
- **Inhibitor Titration:** Add varying concentrations of the test compound (e.g., **digallic acid**) to the reactions.
- **Incubation:** Allow the supercoiling reaction to proceed for a defined period.
- **Signal Detection:** Measure the fluorescence intensity of each sample.
- **Data Analysis:** In the presence of an effective inhibitor, the fluorescence remains high. The IC₅₀ is the concentration that results in 50% of the maximum fluorescence signal (i.e., 50% inhibition of supercoiling activity) [1].

Protocol 2: Cell-Based Apoptosis Induction Analysis

This protocol outlines the methods used to demonstrate **digallic acid**'s pro-apoptotic effects in TK6 cells [2].

Key Steps and Readouts:

- **Cell Proliferation (MTT Assay):** TK6 cells are treated with various concentrations of **digallic acid** for 48 hours. The reduction of MTT to a purple formazan product by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically to determine anti-proliferative effects [2].
- **DNA Fragmentation Analysis:** After treatment, cell DNA is extracted and analyzed via agarose gel electrophoresis. A characteristic "laddering" pattern confirms apoptosis-induced DNA fragmentation [2].
- **PARP Cleavage (Western Blot):** Cell lysates from treated samples are subjected to SDS-PAGE and immunoblotted with an anti-PARP antibody. Cleavage of full-length PARP (116 kDa) into a specific fragment (89 kDa) serves as a key biochemical marker of apoptosis [2].

- **Caspase Activity Assay:** Caspase-8 and caspase-3 activities are measured using colorimetric assay kits, which are based on the cleavage of specific peptide substrates conjugated to a color reporter molecule [2].

Troubleshooting Common IC50 Variability Issues

You can structure these common problems and solutions into an FAQ format.

FAQ 1: Why do I get different IC50 values for the same compound between labs or assays?

- **Potential Cause 1: Differences in stock solution preparation.** Small errors in dissolving a compound can create a cascade of concentration inaccuracies [4].
 - **Solution:** Standardize procedures for stock solution preparation within your lab. Use high-quality solvents, ensure complete dissolution, and verify concentrations if possible.
- **Potential Cause 2: Calculation methods and data parameters.** IC50 values can vary significantly depending on the parameter being measured (e.g., efflux ratio vs. net secretory flux) and the equation or software used for calculation [5] [6].
 - **Solution:** Standardize the calculation method and parameters within your laboratory. When comparing compounds, always use the same method. Clearly document the chosen methodology in all reports.
- **Potential Cause 3: Assay-specific conditions.** Factors like cell passage number, monolayer age in cell-based assays, and the concentration of the probe substrate can affect results [5] [6].
 - **Solution:** Validate your assay with a set of known inhibitors and non-inhibitors. Strictly control and document all cell culture and assay conditions to ensure consistency across experiments.

FAQ 2: My dose-response model fits poorly, with large confidence intervals for the IC50. What should I do?

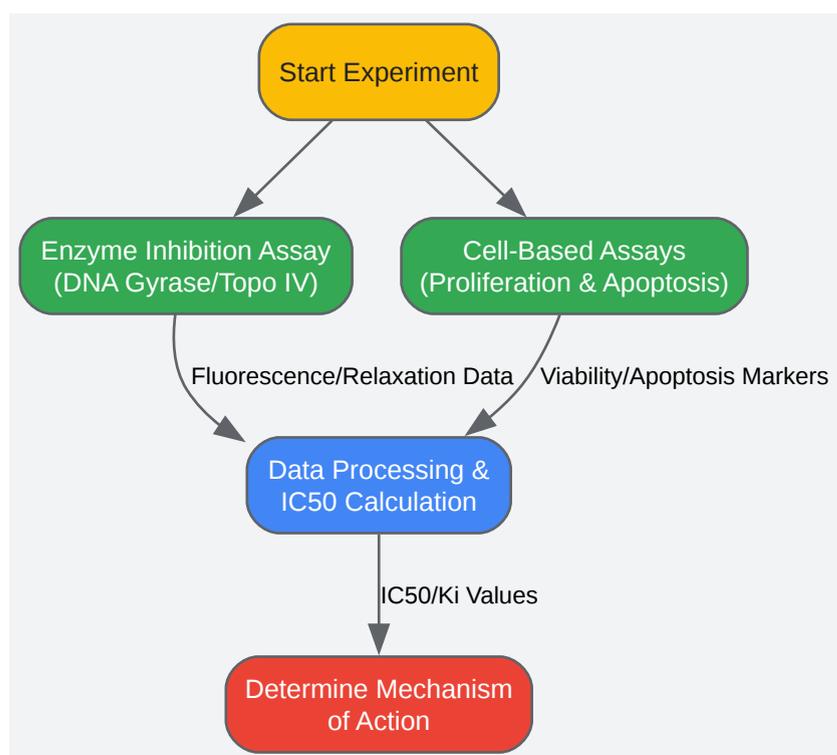
- **Problem:** The data is insufficient to define the top or bottom plateau of the curve [7].
- **Solution:**
 - **Constrain Parameters:** If the theoretical maximum or minimum response is known from prior knowledge, constrain the "Top" or "Bottom" parameters in your curve-fitting software to these values [7].
 - **Optimize Experimental Design:** The most reliable solution is to run more experiments, adding data points at concentrations that better define the upper and lower plateaus of the sigmoidal curve [7].

FAQ 3: How should I present IC50 data to ensure it is reliable and comparable?

- **Best Practice:** Always report IC50 values relative to a standard compound tested in the same assay run. Expressing results as a simple concentration can be misleading if assay conditions are not perfectly replicated. The key is to provide context for the value [8].

Experimental Workflow & Mechanism of Action

The following diagram illustrates the key experimental workflow for establishing **digallic acid**'s mechanism and bioactivity, based on the cited protocols.



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*Diagram Title: **Digallic Acid** Bioactivity Workflow*

This diagram summarizes the parallel paths for enzymatic and cellular investigation that lead to the determination of potency and mechanism.

For the **mechanism of action**, research indicates **digallic acid** is a potent **competitive inhibitor of bacterial DNA gyrase**, targeting its ATP-binding site in the GyrB subunit [1]. In human cells, it has been shown to **induce apoptosis via the caspase-8 extrinsic pathway** [2].

A Note on Visual Content Creation

The search results I obtained are primarily textual and do not contain the specific structural or signaling pathway details needed to generate accurate molecular diagrams with DOT language.

To create these more advanced visuals, you would typically need to:

- Consult specialized structural biology databases (like PDB) for protein-ligand complex coordinates.
- Reference detailed pathway diagrams from review articles or textbooks for apoptosis signaling.

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